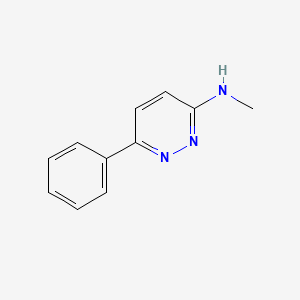

N-methyl-6-phenylpyridazin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-methyl-6-phenylpyridazin-3-amine” is a chemical compound with the CAS Number: 14966-92-8 . It has a molecular weight of 185.23 and is typically stored at room temperature . It is a powder in physical form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H11N3/c1-12-11-8-7-10 (13-14-11)9-5-3-2-4-6-9/h2-8H,1H3, (H,12,14) . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

“this compound” has a density of 1.2±0.1 g/cm^3 . Its boiling point is 403.0±25.0 °C at 760 mmHg . The compound has a molar refractivity of 51.3±0.3 cm^3 , and its polar surface area is 52 Å^2 .Applications De Recherche Scientifique

Antimycobacterial Activity

A study conducted by Japelj et al. (2005) synthesized a series of alkyl 1-heteroaryl-1H-1,2,3-triazole-4-carboxylates, including N-methyl-6-phenylpyridazin-3-amine derivatives, and evaluated their antimycobacterial activity. The research found that n-pentyl 1-(6-phenylpyridazin-3-yl)-1H-1,2,3-triazole-4-carboxylate showed significant antimycobacterial properties with a minimum inhibitory concentration of 3.13 μg/ml (Japelj et al., 2005).

Neurotoxicity Studies

In the study of neurotoxicity associated with environmental pyridines, Ansher et al. (1986) discovered that amine N-methyltransferases could N-methylate 4-phenylpyridine to form neurotoxic compounds. This finding suggests a potential role for this compound in the study of neurotoxic mechanisms (Ansher et al., 1986).

Synthesis of N-Methyl- and N-Alkylamines

A 2018 study by Senthamarai et al. focused on the synthesis of N-methyl- and N-alkylamines, which are crucial in various life-science molecules. The study utilized nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts for the synthesis of various N-methyl- and N-alkylamines, including derivatives of this compound (Senthamarai et al., 2018).

Molecular Characterization

Kavanagh et al. (2013) characterized N-methyl-3-phenyl-norbornan-2-amine, a structurally related compound to this compound. This study highlights the importance of detailed molecular characterization in understanding the properties and potential applications of such compounds (Kavanagh et al., 2013).

Anticancer Activities

Demirci and Demirbas (2019) synthesized novel Mannich bases from 6-(4-phenyl-piperazin-1-yl)pyridine-3-ylamine and tested their anticancer activities against prostate cancer cell lines. This study signifies the potential of this compound derivatives in anticancer research (Demirci & Demirbas, 2019).

Safety and Hazards

Orientations Futures

Pyridazine and pyridazinone derivatives have been shown to have numerous practical applications . The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially available drugs and agrochemicals .

Mécanisme D'action

Target of Action

N-methyl-6-phenylpyridazin-3-amine is a derivative of pyridazinone, a heterocyclic compound that contains two adjacent nitrogen atoms . Pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . .

Mode of Action

It’s known that pyridazinone derivatives can interact with various biological targets, leading to a wide range of pharmacological activities . For instance, some pyridazinone derivatives have been shown to inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Biochemical Pathways

Pyridazinone derivatives have been associated with a variety of pharmacological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Pyridazinone derivatives have been associated with a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .

Propriétés

IUPAC Name |

N-methyl-6-phenylpyridazin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c1-12-11-8-7-10(13-14-11)9-5-3-2-4-6-9/h2-8H,1H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYOAWXCYDZAVBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NN=C(C=C1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-Dimethylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2409117.png)

![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B2409122.png)

![7-chloro-N-(4-methoxybenzyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2409123.png)

![Ethyl 4-((3-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2409128.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2409131.png)